molecular formula C12H12ClNO3S2 B2689900 5-Chloro-2-ethoxy-4-tosylthiazole CAS No. 324579-75-1

5-Chloro-2-ethoxy-4-tosylthiazole

Cat. No.: B2689900
CAS No.: 324579-75-1
M. Wt: 317.8
InChI Key: JXWWYENWIHHCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxy-4-tosylthiazole is a chemical compound with the molecular formula C12H12ClNO3S2 and a molecular weight of 317.81 g/mol It is characterized by the presence of a thiazole ring substituted with chloro, ethoxy, and tosyl groups

Preparation Methods

The synthesis of 5-Chloro-2-ethoxy-4-tosylthiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxythiazole with chlorinating agents to introduce the chloro substituent. The tosyl group is then introduced through a sulfonation reaction using tosyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-ethoxy-4-tosylthiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include tosyl chloride, chlorinating agents, palladium catalysts, and boron reagents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-ethoxy-4-tosylthiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tosyl group can enhance its binding affinity to certain proteins, while the thiazole ring can facilitate interactions with nucleic acids .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-ethoxy-4-tosylthiazole include other thiazole derivatives such as:

Properties

IUPAC Name

5-chloro-2-ethoxy-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c1-3-17-12-14-11(10(13)18-12)19(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWWYENWIHHCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.